(S)-4-Mercaptopentanoic acid is a chiral compound featuring a thiol group (-SH) attached to the fourth carbon of a five-carbon chain. This compound is significant in various biochemical and pharmaceutical applications due to its unique structure, which allows it to interact with biological systems effectively. The presence of the thiol group imparts distinctive chemical properties, such as reactivity with electrophiles and the ability to form disulfide bonds, which are crucial in biological processes.
These reactions highlight the compound's versatility in organic synthesis and its potential applications in drug development.
(S)-4-Mercaptopentanoic acid exhibits various biological activities that make it valuable in pharmacology:
Several methods have been developed for synthesizing (S)-4-Mercaptopentanoic acid:
These methods highlight the compound's accessibility for research and industrial applications.
(S)-4-Mercaptopentanoic acid finds use in various fields:
Studies on (S)-4-Mercaptopentanoic acid's interactions reveal its significance in biochemical pathways:
These interaction studies are crucial for understanding the compound's biological relevance.
Several compounds share structural similarities with (S)-4-Mercaptopentanoic acid but differ in their functional groups or biological activities. Here are some notable examples:
(S)-4-Mercaptopentanoic acid is unique due to its specific stereochemistry and biological activity profile, particularly its inhibition of carboxypeptidase U, distinguishing it from other similar compounds.
(S)-4-Mercaptopentanoic acid (IUPAC name: (4S)-4-sulfanylpentanoic acid) features a pentanoic acid backbone with a sulfhydryl (-SH) group at the 4th carbon and an (S)-configured chiral center. Its molecular formula is C₅H₁₀O₂S (molecular weight: 134.20 g/mol). The stereochemistry at C4 influences its interactions in enzymatic systems and metal coordination complexes, as thiol groups are critical in redox reactions and chelation.
| Property | Value | Source |
|---|---|---|
| SMILES | CC(CCC(=O)O)S | |
| InChIKey | NEAFWRKPYYJETG-UHFFFAOYSA-N | |
| Boiling Point | 256.4°C (estimated) | |
| LogP (Octanol-Water) | 1.46 |
The compound’s polar surface area (76.1 Ų) and hydrogen-bonding capacity (1 donor, 2 acceptors) make it soluble in polar solvents, though its thiol group confers mild hydrophobicity. The (S)-enantiomer’s spatial arrangement allows selective binding in chiral environments, a property leveraged in asymmetric catalysis.
Thiols like (S)-4-mercaptopentanoic acid emerged as critical tools in mid-20th-century biochemistry, particularly in studying enzyme active sites (e.g., cysteine proteases). Early synthesis routes relied on nucleophilic substitution of pentanoic acid derivatives, but yields were low (<50%). Advances in asymmetric catalysis in the 1990s enabled enantioselective synthesis, with modern methods achieving >90% enantiomeric excess (e.g., using chiral auxiliaries or enzymatic resolution).
The use of chiral pool strategies for synthesizing (S)-4-mercaptopentanoic acid leverages enantiomerically pure starting materials to establish stereochemical control. D-Cysteine, a naturally occurring chiral amino acid, serves as a pivotal building block for asymmetric synthesis.
D-Cysteine derivatives provide a stereochemical foundation for constructing the (S)-configuration at the mercapto-bearing carbon. A representative pathway involves:
This method achieves enantiomeric excess (ee) >98% when conducted under inert atmospheres to minimize racemization. Key parameters include maintaining reaction temperatures below 0°C during acylation and using anhydrous solvents to prevent hydrolysis.
Racemic mixtures of 4-mercaptopentanoic acid require resolution to isolate the (S)-enantiomer. Two predominant methods are employed:
| Method | Conditions | ee (%) | Yield (%) |
|---|---|---|---|
| Enzymatic Resolution | Lipase B (CAL-B), vinyl acetate, hexane | 99 | 45 |
| Chiral Chromatography | Chiralpak® IA column, heptane/EtOH | 99.5 | 38 |
Enzymatic resolution exploits the stereoselectivity of lipases to acetylate the (R)-enantiomer, leaving (S)-4-mercaptopentanoic acid unreacted [5]. Chiral chromatography, while less scalable, offers superior ee for high-purity applications.
Organocatalysis enables asymmetric introduction of the thiol group without metal catalysts. A bifunctional thiourea catalyst derived from cinchona alkaloids facilitates the enantioselective addition of thiols to α,β-unsaturated esters:
This method avoids harsh conditions, making it suitable for acid-sensitive intermediates. Catalyst loading (5–10 mol%) and solvent polarity (e.g., toluene vs. dichloromethane) critically influence reaction rates and selectivity [4].
Solid-phase synthesis streamlines the production of (S)-4-mercaptopentanoic acid by immobilizing intermediates on resin. Key optimizations include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling Reagent | HOBt/Diisopropylcarbodiimide | 95% efficiency |
| Reaction Time | 3 hours | Maximizes conversion |
| Temperature | 25°C | Prevents racemization |
| Cleavage Cocktail | TFA:Triisopropylsilane:H2O (95:2.5:2.5) | Preserves thiol integrity |
Using Fmoc-protected D-cysteine anchored to Wang resin, chain elongation proceeds via iterative coupling with bromoacetic acid and subsequent nucleophilic substitution with sodium hydrosulfide [5]. The solid-phase approach reduces purification steps and enhances throughput for gram-scale synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₀O₂S [14] [15] |
| Molecular Weight (g/mol) | 134.20 [14] [15] |
| Density (g/cm³) | 1.1 ± 0.1 (estimated) [16] |
| Boiling Point (°C) | 256.4 ± 23.0 (estimated) [16] |
| Melting Point (°C) | Not determined [15] |
| Flash Point (°C) | 108.9 ± 22.6 (estimated) [16] |
| Vapor Pressure (mmHg at 25°C) | 0.0 ± 1.1 (estimated) [16] |
| Exact Mass (g/mol) | 134.0400 [15] |
| Polar Surface Area (Ų) | 76.10 [15] |
| LogP (Octanol/Water) | 1.169 [15] |